molecular formula C14H17NO4 B12867247 cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester

cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B12867247
M. Wt: 263.29 g/mol
InChI Key: YLPHGKPNNZKULJ-NEPJUHHUSA-N
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Description

Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopropane carboxylates These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The carboxylate group can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in various synthetic pathways.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity and could be explored as potential drug candidates. The benzyloxycarbonyl group is a common protecting group for amines in peptide synthesis.

Industry

In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a precursor in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Carboxylates: These compounds share the cyclopropane ring structure and carboxylate group.

    Benzyloxycarbonyl Amines: Compounds with the benzyloxycarbonyl protecting group on an amine.

Uniqueness

Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct reactivity and potential biological activity.

Biological Activity

Cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester, with the CAS number 1421676-86-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • Purity : ≥ 98%

Research indicates that this compound may function as an inhibitor of specific biological pathways. Notably, it has been identified as an inhibitor of the endothelial differentiation gene receptor 2 (Edg-2), which is activated by lysophosphatidic acid (LPA). This inhibition suggests potential applications in cancer metastasis and angiogenesis .

Antitumor Effects

A study investigating the antitumor properties of various acylamino-substituted cyclic carboxylic acids highlighted the efficacy of this compound against certain cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly in breast cancer models.

Inhibition of Cell Migration

In vitro assays have shown that this compound can significantly reduce the migration of cancer cells, which is crucial in preventing metastasis. The underlying mechanism appears to involve the downregulation of matrix metalloproteinases (MMPs), enzymes critical for extracellular matrix degradation .

Case Studies

  • Study on Breast Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
  • Inhibition of Endothelial Cell Proliferation :
    • Objective : To assess the impact on endothelial cells.
    • Method : Wound healing assays were performed.
    • Results : The compound significantly inhibited endothelial cell migration and proliferation, suggesting potential use in anti-angiogenic therapies .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
Antitumor ActivitySignificant inhibition of cell growth
Inhibition of Cell MigrationReduced migration in wound healing assays
MMP RegulationDownregulation observed

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m1/s1

InChI Key

YLPHGKPNNZKULJ-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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